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Pyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B15132896
CAS No.: 91533-16-3
M. Wt: 161.12 g/mol
InChI Key: FUXXTZPKPKWXCJ-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyridazine-1,4-dione, specifically the 2,3-dihydro tautomer (CAS 31384-08-4), is a heterocyclic compound with a fused pyridine and pyridazine ring system that is of significant interest in medicinal chemistry and chemical biology . This scaffold is recognized as a promising, yet underexplored, nitrogen-containing heterocycle for the development of new pharmacological agents, fitting into the category of "heteroaromatic molecules of the future" due to its synthetic tractability and potential for diversification . A prominent application of its derivatives is in chemiluminescence research; for instance, certain substituted pyrido[3,4-d]pyridazine-1,4(2H,3H)diones act as effective substrates in horseradish peroxidase (HRP)-catalyzed reactions. These reactions can be enhanced by compounds like phenyl boronic acids to produce intense light emission, making them useful in sensitive assay development . The compound can be efficiently synthesized in high yield (approximately 98.6%) through a classic route involving the cyclization of 3,4-pyridinedicarboxylic anhydride with hydrazine hydrate . This core structure serves as a versatile synthetic intermediate. It can be functionalized, for example through chlorination using phosphorus oxychloride, to produce key intermediates like 1,4-dichloropyrido[3,4-d]pyridazine. These intermediates are valuable building blocks for further nucleophilic aromatic substitution reactions with amines (e.g., piperazine or piperidine derivatives), enabling the creation of a diverse library of compounds for biological screening . Researchers can utilize this chemical scaffold to develop derivatives that have been investigated as inhibitors for various enzymes, receptor binders, and allosteric modulators, highlighting its broad utility in drug discovery projects . The product is offered with a purity suitable for advanced research applications. Please note: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3N3O2 B15132896 Pyrido[3,4-d]pyridazine-1,4-dione CAS No. 91533-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91533-16-3

Molecular Formula

C7H3N3O2

Molecular Weight

161.12 g/mol

IUPAC Name

pyrido[3,4-d]pyridazine-1,4-dione

InChI

InChI=1S/C7H3N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H

InChI Key

FUXXTZPKPKWXCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)N=NC2=O

Origin of Product

United States

Synthetic Methodologies for Pyrido 3,4 D Pyridazine 1,4 Dione Core and Its Derivatives

Cyclization Reactions for Pyrido[3,4-d]pyridazine-1,4-dione Ring System Formation

The cornerstone of forming the this compound structure is the cyclization reaction, which forges the final heterocyclic ring.

One of the most direct and common methods for synthesizing the this compound core involves the reaction of hydrazine (B178648) with various derivatives of 3,4-pyridinedicarboxylic acid (cinchomeronic acid). The two adjacent carbonyl-containing groups on the pyridine (B92270) ring are susceptible to nucleophilic attack by the two nitrogen atoms of hydrazine, leading to a double condensation and subsequent ring closure.

Dialkyl Dicarboxylates: The reaction of dialkyl esters of 3,4-pyridinedicarboxylic acid, such as dimethyl cinchomeronate, with hydrazine hydrate (B1144303) is a well-established method. The process involves heating the reactants, often in a solvent like ethanol (B145695) or acetic acid, to facilitate the formation of the dihydrazide intermediate, which then cyclizes to the stable dione (B5365651) structure. For instance, derivatives of dimethyl 5-hydroxy-6-methylcinchomeronate have been used to synthesize corresponding pyrido[3,4-d]pyridazine (B3350088) derivatives. nih.gov

Anhydrides and Dicarbonitriles: Cinchomeronic anhydride (B1165640), the cyclic anhydride of 3,4-pyridinedicarboxylic acid, serves as a highly reactive precursor. Its reaction with hydrazine proceeds readily, as the anhydride is primed for ring-opening and subsequent cyclization. Similarly, 3,4-pyridinedicarbonitrile can be used, where hydrazine attacks the nitrile groups to form the pyridazine (B1198779) ring.

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: This compound, also known as cinchomeronic imide, is another effective starting material. semanticscholar.orgdocumentsdelivered.com Structurally, it is a cyclic imide of 3,4-pyridinedicarboxylic acid. The reaction with hydrazine involves the opening of the imide ring, followed by the formation of a dihydrazide intermediate which then cyclizes to the this compound. This method is advantageous as the starting imides can be readily synthesized and substituted. semanticscholar.org

An alternative strategy involves starting with a pyridine ring that has an acyl group (like acetyl) at the 3-position and a carboxylic acid or its derivative at the 4-position. The Borsche reaction, for example, involves the diazotization of a 3-aminopyridine (B143674) that has an adjacent acetyl group. mdpi.com The resulting diazonium salt can then undergo an intramolecular cyclization to form the pyridazinone ring. While this often leads to pyridazin-4-one derivatives, modifications of this strategy can be envisioned to access the 1,4-dione system.

The use of ortho-cyanopyridinecarboxylic acid esters provides another pathway to the pyridazine ring. In this approach, a methyl 3-cyanopyridine-4-carboxylate would react with hydrazine. The reaction likely proceeds through an initial attack of hydrazine on the ester function to form a hydrazide. The second nitrogen of the hydrazide moiety then attacks the adjacent nitrile carbon in an intramolecular fashion, leading to cyclization and formation of the pyridazinone ring. Using substituted hydrazines in this reaction allows for the introduction of substituents at the N-2 position of the resulting this compound.

More complex and efficient synthetic strategies involve multi-component or cascade reactions where the pyridine ring itself is constructed as part of the sequence leading to the final product. A notable cascade approach begins with simpler precursors and builds the heterocyclic system through a series of intramolecular reactions. For example, a process can be initiated from functionalized buta-1,3-dienes which undergo cycloaddition and subsequent cyclization with ammonia (B1221849) or hydroxylamine (B1172632) to form a substituted pyridine-4,5-dicarboxylate. researchgate.net This intermediate is then directly treated with hydrazine hydrate in a final cyclization step to yield the this compound. researchgate.net This sequence represents a cascade where the formation of the pyridine ring is followed immediately by the formation of the pyridazine ring in a streamlined process.

A versatile, four-step synthetic route has been developed that starts from readily available methyl ketones. researchgate.net This metal-free transformation allows for the synthesis of a variety of 7-substituted pyrido[3,4-d]pyridazine-1,4-diones in good to excellent yields. researchgate.net

The general sequence is as follows:

Enaminone Formation: The starting methyl ketone is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a 3-(dimethylamino)-1-substituted-prop-2-en-1-one. researchgate.net

Cycloaddition: This intermediate undergoes a microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net

Pyridine Ring Formation: The resulting adduct is cyclized with ammonia to form the key intermediate, a 2-substituted-pyridine-4,5-dicarboxylate. researchgate.net

Pyridazine Ring Formation: The final step is a cyclocondensation reaction of the pyridine dicarboxylate with hydrazine hydrate to furnish the desired 7-substituted-2,3-dihydrothis compound. researchgate.net

Table 1: Synthesis of 7-Substituted Pyrido[3,4-d]pyridazine-1,4-diones from Methyl Ketones

Starting Methyl Ketone (Substituent) Final Product Overall Yield (%) Reference
Acetophenone (Phenyl) 7-Phenyl-2,3-dihydrothis compound Good researchgate.net
4'-Methylacetophenone (p-Tolyl) 7-(p-Tolyl)-2,3-dihydrothis compound Good researchgate.net
2-Acetylthiophene (Thiophen-2-yl) 7-(Thiophen-2-yl)-2,3-dihydrothis compound Excellent researchgate.net
Cyclohexyl methyl ketone (Cyclohexyl) 7-Cyclohexyl-2,3-dihydrothis compound Good researchgate.net

Catalytic Synthesis Approaches

Palladium-Catalyzed Reactions in Pyrido[3,4-d]pyridazin-1(2H)-one Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems, including derivatives of pyrido[3,4-d]pyridazine. These methods offer high efficiency and functional group tolerance. A notable application is the synthesis of pyrido[3,4-d]pyridazin-1(2H)-one derivatives, which can serve as precursors to the dione structure.

One documented approach involves the use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, to facilitate the construction of the pyridazinone ring. mdpi.comnih.govresearchgate.net This strategy often starts from appropriately substituted pyridine precursors, which undergo cyclization with a hydrazine equivalent. The palladium catalyst is crucial for a key bond-forming step in the reaction sequence, leading to the desired fused heterocyclic system. For instance, the synthesis of 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one has been successfully carried out in the presence of a palladium catalyst. mdpi.comnih.govresearchgate.net

Other Metal-Catalyzed Coupling and Cyclization Reactions

While palladium catalysis is prominent, other transition metals have also been employed in the synthesis of pyridazine and related heterocyclic cores, suggesting their potential applicability in constructing the this compound framework.

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the synthesis of pyridazinones through multicomponent reactions. organic-chemistry.org For example, a copper(I)-catalyzed reaction of aldehydes, hydrazines, and alkynyl esters provides a regioselective route to pyridazinones. nih.gov This methodology could potentially be adapted to pyridine-based aldehydes to construct the pyrido[3,4-d]pyridazine system. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones also offer a pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in the synthesis of pyridones and other nitrogen-containing heterocycles. nih.govcapes.gov.br For example, rhodium(III)-catalyzed C-H activation of acrylamides and their subsequent reaction with alkynes can produce substituted pyridones. nih.gov Although not directly applied to this compound synthesis, these methods highlight the potential of rhodium catalysis for constructing the pyridine portion of the target scaffold.

Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed reactions, such as the cycloisomerization of 3-azadienynes, have been developed for the synthesis of substituted pyridines. liberty.edu This approach could be envisioned to start from a pyridazine-containing substrate to build the fused pyridine ring.

Strategies for Substituted this compound Synthesis

The synthesis of substituted pyrido[3,4-d]pyridazine-1,4-diones can be achieved by either constructing the heterocyclic system from already substituted precursors or by functionalizing the pre-formed this compound core.

Synthesis from Substituted Precursors:

A common strategy involves the cyclocondensation of a substituted pyridine or pyridazine derivative with a suitable partner to form the second heterocyclic ring.

From Substituted Pyridines: One approach starts with a substituted pyridine derivative, such as a pyridine dicarboxylate or a related compound. For instance, dimethyl 5-hydroxy-6-methylcinchomeronate has been used as a starting material for the synthesis of pyrido[3,4-d]pyridazine derivatives. nih.gov The synthesis of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, which are structurally similar, often begins with a functionalized pyridine, like methyl 3-amino-2-chloroisonicotinate. acs.org The pyridine ring is then elaborated to form the fused heterocyclic system.

From Substituted Pyridazines: Alternatively, a pre-functionalized pyridazine can be used as the starting point. For example, 4,6-dichloropyridazine-3-carboxylate can be converted to a dihydroxypyridopyridazine through a sequence of nucleophilic substitution and cyclocondensation reactions. mdpi.com This highlights the utility of readily available, functionalized pyridazines in building the desired scaffold.

Cyclocondensation Reactions:

Cyclocondensation reactions are a cornerstone in the synthesis of pyrido[3,4-d]pyridazine-1,4-diones. These reactions typically involve the formation of the pyridazine ring by reacting a 1,4-dicarbonyl compound (or a synthetic equivalent) on a pyridine template with hydrazine or its derivatives. beilstein-journals.org For example, the reaction of a suitably substituted pyridine-3,4-dicarboxylic acid derivative with hydrazine would lead directly to the this compound core.

The table below summarizes some of the synthetic strategies discussed:

Starting Material TypeKey ReactionCatalyst/ReagentResulting Core
Substituted PyridineCyclizationPd(PPh₃)₂Cl₂Pyrido[3,4-d]pyridazin-1(2H)-one
Aldehyde, Hydrazine, Alkynyl esterMulticomponent CyclizationCopper(I)Pyridazinone
β,γ-Unsaturated Hydrazone6-endo-trig CyclizationCopper(II)1,6-Dihydropyridazine
Acrylamide (B121943), AlkyneC-H Activation/AnnulationRhodium(III)Pyridone
Pyridine-3,4-dicarboxylate derivativeCyclocondensationHydrazineThis compound
4,6-Dichloropyridazine-3-carboxylateNucleophilic Substitution/CyclocondensationAmmoniaDihydroxypyridopyridazine

Chemical Transformations and Functionalization of Pyrido 3,4 D Pyridazine 1,4 Dione Derivatives

Halogenation and Subsequent Nucleophilic Aromatic Substitution Reactions

The transformation of the dione (B5365651) into a dihalo-derivative is a critical first step for further functionalization. The introduction of halogen atoms, typically chlorine, activates the pyridazine (B1198779) ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Chlorination with Phosphoryl Halides

The conversion of pyrido[3,4-d]pyridazine-1,4-dione to its corresponding 1,4-dichloro derivative is efficiently achieved using phosphoryl halides, most commonly phosphorus oxychloride (POCl₃). nih.govnih.gov This reaction is a standard and widely used method for converting hydroxy- and oxo-substituted nitrogen heterocycles into their chloro-analogues. nih.govresearchgate.net The process generally involves heating the dione substrate in POCl₃, often in the presence of a base like pyridine (B92270) or other tertiary amines. nih.govnih.gov

The mechanism proceeds through two main stages. Initially, at lower temperatures (e.g., <25 °C), the dione acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form phosphorylated intermediates. nih.govacs.org These intermediates can be (O)-phosphorylated or (N)-phosphorylated, and their formation is facilitated by a basic medium which prevents the formation of undesired pseudodimers. nih.gov In the second stage, heating the reaction mixture to higher temperatures (e.g., 70-90 °C) facilitates the nucleophilic attack of chloride ions on the carbon atoms of the pyridazine ring, leading to the displacement of the phosphate (B84403) groups and the formation of the dichloro product, 1,4-dichloropyrido[3,4-d]pyridazine. nih.govacs.org The use of at least one molar equivalent of POCl₃ is necessary for the efficient conversion to the final product. acs.org

Table 1: Chlorination of this compound

Starting Material Reagent Conditions Product Ref.
This compound POCl₃ Heat, optional base (e.g., pyridine) 1,4-Dichloropyrido[3,4-d]pyridazine nih.govnih.gov

Reactions with Thiols and Thio-compounds

The 1,4-dichloropyrido[3,4-d]pyridazine derivative serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions with sulfur-based nucleophiles. The electron-deficient nature of the di-halogenated pyridazine ring facilitates the displacement of the chloride ions by thiols and related compounds. nih.gov

Reactions with thiols, such as substituted thiophenols, proceed smoothly, typically in a polar aprotic solvent like dimethylacetamide (DMAc) with a base like potassium carbonate (K₂CO₃) at temperatures ranging from room temperature to 100 °C. nih.gov This allows for the introduction of various arylthio- or alkylthio- groups onto the pyridopyridazine (B8481360) core. Functionalized thioureas and thioamides are also compatible under these conditions, yielding the corresponding heteroaryl thioethers. nih.gov The reactivity of the chloro-substituents can be modulated by the electronic properties of the heterocyclic core and the specific positions of the halogens. nih.gov In some cases, dynamic covalent chemistry approaches have been explored, where the nucleophilic substitution of tetrazines with alkyl thiols is a reversible process, allowing for the creation of dynamic libraries of compounds. nih.gov

Table 2: Nucleophilic Substitution with Thio-compounds

Substrate Nucleophile Conditions Product Type Ref.
1,4-Dichloropyrido[3,4-d]pyridazine Substituted Thiophenols K₂CO₃, DMAc, rt-100 °C 1,4-Di(arylthio)pyrido[3,4-d]pyridazines nih.gov
1,4-Dichloropyrido[3,4-d]pyridazine Thiourea K₂CO₃, DMAc S-substituted isothiourea derivative nih.gov

Amination Reactions with Primary and Secondary Amines

Similar to sulfur nucleophiles, nitrogen-based nucleophiles such as primary and secondary amines readily displace the chloro-substituents of 1,4-dichloropyrido[3,4-d]pyridazine. These amination reactions are a cornerstone for building molecular diversity from the halogenated scaffold. researchgate.netgoogle.com

The reactions are typically carried out by treating the dichloropyridopyridazine with an amine, which can include substituted anilines, various alkylamines, and hydrazine (B178648). researchgate.netiau.ir The reaction conditions often involve heating the reactants in a suitable solvent. For instance, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) proceeds in high yield in ethanol (B145695) at room temperature. iau.ir Similarly, 2,3-dichloropyridine (B146566) can be reacted with hydrazine hydrate in DMF at elevated temperatures. google.com The reactivity of the two chlorine atoms may differ, allowing for selective monosubstitution or disubstitution by controlling the stoichiometry and reaction conditions. For example, in a related trishalogenated pyridopyridazine system, nucleophilic substitution with nitrogen nucleophiles occurred selectively, first at one position and then another. researchgate.net

Cycloaddition Reactions Involving the Pyrido[3,4-d]pyridazine (B3350088) Core

The fused pyridine and pyridazine rings create an electron-deficient diene system, making the pyrido[3,4-d]pyridazine core an excellent candidate for cycloaddition reactions, particularly those with inverse-electron-demand character. These reactions are powerful tools for constructing complex polycyclic systems.

Inverse-Electron-Demand Diels-Alder Reactions with Dienophiles

The pyrido[3,4-d]pyridazine system can act as an electron-poor diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org This type of cycloaddition occurs between an electron-deficient diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. wikipedia.org The reactivity is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wikipedia.org

The electron-withdrawing nature of the pyridazine ring, further enhanced by the fused pyridine ring, lowers the energy of its LUMO, making it reactive towards electron-rich dienophiles like enamines, vinyl ethers, and strained alkenes. wikipedia.orgnih.gov The reaction typically proceeds via a [4+2] cycloaddition, followed by the extrusion of a stable molecule, such as nitrogen gas (if starting from a tetrazine precursor to form the pyridazine) or another small molecule, to yield a new, more complex heterocyclic or carbocyclic ring fused to the original core. nih.gov For example, 4,5-dicyanopyridazine, a related electron-deficient system, reacts with various dienophiles like ethyl vinyl ether and styrene (B11656) to form substituted phthalonitriles after aromatization of the initial cycloadducts. nih.gov

Formation of Fused Polycyclic Systems (e.g., Tetrazolo- and s-Triazolo-fused derivatives)

The functional groups introduced onto the this compound core can be utilized to construct additional fused heterocyclic rings, leading to complex polycyclic architectures. The formation of fused tetrazole and s-triazole rings are prominent examples of such transformations.

A common strategy to form a fused triazole ring (specifically, a 1,2,3-triazole) involves the cyclization of a precursor containing adjacent amino groups. nih.gov For instance, a diaminopyridazine can be treated with nitrous acid (generated in situ from sodium nitrite) to form the fused 1,2,3-triazolo[4,5-d]pyridazine system. nih.gov

The synthesis of a fused tetrazole ring can be achieved from a hydrazine-substituted precursor. Starting from the 1,4-dichloro derivative, reaction with hydrazine can yield a dihydrazino intermediate. google.comiau.ir Subsequent treatment of the hydrazino group with nitrous acid induces diazotization and intramolecular cyclization to form the tetrazolo-fused ring system. iau.ir This method has been successfully applied to convert 6-chloropyridazin-3-yl-hydrazine into 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir This strategy provides a direct pathway to synthesize tetrazolo[4,5-d]pyrido[3,4-d]pyridazines from the corresponding chloro- or hydrazino-substituted pyridopyridazine.

Table 3: Mentioned Compounds

Compound Name
This compound
1,4-Dichloropyrido[3,4-d]pyridazine
Phosphorus oxychloride
Pyridine
2,3-Dihydrothis compound
2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Thiophenol
Thiourea
Potassium carbonate
Dimethylacetamide
1,4-Di(arylthio)pyrido[3,4-d]pyridazines
3-chloro-5,6-diphenylpyridazine-4-carbonitrile
Aniline
Alkylamine
Hydrazine
3,6-dichloropyridazine
2,3-dichloropyridine
6-chlorotetrazolo[1,5-b]pyridazine
Ethyl vinyl ether
Styrene
4,5-dicyanopyridazine
Phthalonitrile
1,2,3-triazolo[4,5-d]pyridazine
Sodium nitrite
6-chloropyridazin-3-yl-hydrazine

Alkylation, Acylation, and Arylation at Nitrogen and Carbon Centers

The introduction of alkyl, acyl, and aryl groups onto the this compound core is essential for modulating its physicochemical properties and biological activity. These modifications can occur at both the nitrogen atoms of the pyridazine ring and the carbon atoms of the pyridine ring.

Alkylation:

N-alkylation of pyridazinedione systems is a common strategy to enhance solubility and introduce functional handles. For the related pyrido[2,3-d]pyridazine-2,8-dione system, N-phenyl substitution has been shown to increase anti-inflammatory activity compared to the unsubstituted analogs. While specific studies on the N-alkylation of this compound are limited, general methods for N-alkylation of pyridazinones typically involve the use of alkyl halides in the presence of a base.

C-alkylation of the pyridine ring in related systems can be achieved through various methods. For instance, a general platform for the C-4 alkylation of pyridines has been developed using an enzyme-mimic urea (B33335) activation reagent, which can accommodate both ionic and radical nucleophiles. rsc.org This method's applicability to the this compound system could provide a route to novel C-substituted derivatives.

Acylation:

Acylation reactions introduce an acyl group, which can serve as a synthetic intermediate or a key pharmacophore. While direct acylation of the this compound ring has not been extensively reported, acyl-1,4-dihydropyridines have emerged as universal acylation reagents for various heterocyclic compounds. mdpi.com These reagents, activated photochemically, thermally, or electrochemically, can generate acyl radicals for addition to C-C double bonds and N-heterocycles. mdpi.com A C4-selective acylation of pyridines has been achieved using an electron donor-acceptor (EDA) complex between an acyl-1,4-DHP and an N-amidopyridinium salt. mdpi.com

Arylation:

The introduction of aryl groups can significantly influence the electronic and steric properties of the molecule. C-H arylation of related heteroaromatic systems has been achieved through photoredox catalysis. For instance, the arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium salts with heteroarenes has been demonstrated using eosin (B541160) Y disodium (B8443419) salt as a photocatalyst under green light irradiation. nih.govnih.gov Another approach involves the palladium-catalyzed direct C-H arylation of pyridine derivatives. mdpi.com For the related pyrido[3,4-c]pyridazine (B3354903) system, Suzuki arylation has been utilized for derivatization. mdpi.com

Table 1: Examples of Alkylation, Acylation, and Arylation Reactions on Related Pyridazinedione and Pyridine Systems

Reaction TypeSubstrate/ReagentConditionsProductReference
C4-AlkylationPyridineUrea activator, ionic/radical nucleophileC4-alkylated pyridine rsc.org
C4-AcylationPyridine / Acyl-1,4-DHPEDA complex formationC4-acylated pyridine mdpi.com
C-H Arylation4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium saltEosin Y, green light3-Aryl-4-oxo-4H-pyrido[1,2-a]pyrimidine nih.govnih.gov
Suzuki ArylationChloro-substituted pyrido[3,4-c]pyridazinePd catalyst, boronic acidAryl-substituted pyrido[3,4-c]pyridazine mdpi.com

Hydrolysis and Oxidation Reactions of this compound Derivatives

Hydrolysis and oxidation reactions can be employed to unmask or introduce new functional groups on the this compound scaffold.

Hydrolysis:

Hydrolysis reactions are particularly relevant for derivatives containing ester or amide functionalities. In the synthesis of related pyrido[2,3-d]pyridazine-2,8-dione derivatives, the hydrolysis of a 3-carboxyethyl group to the corresponding carboxylic acid was achieved by treatment with sodium hydroxide (B78521) in methanol. nih.gov This transformation is crucial for structure-activity relationship studies, as the carboxylic acid can act as a key binding group or a precursor for further amide couplings. Similarly, the condensation of a 4-ethyl-pyridazine-6-one derivative with DMFDMA followed by hydrolysis has been proposed as a route to isomeric pyrido[3,4-d]pyridazinone derivatives. mdpi.comresearchgate.net In another example, the hydrolysis of a chloro group on a nitropyridine precursor with formic acid was a key step in the synthesis of a 4-hydroxypyridine (B47283), which was further elaborated into pyrido[4,3-b] nih.govnih.govoxazines. nih.gov

Oxidation:

Oxidation reactions can be used to introduce carbonyl groups or to aromatize partially saturated ring systems. In the synthesis of the parent pyrido[3,4-c]pyridazine, oxidation with bromine in acetic acid was used to convert a tetrahydropyridopyridazinone intermediate into the corresponding pyridazinone. mdpi.com Air oxidation has also been noted to lead to disulfide formation from a thioacetate-substituted pyridine derivative during hydrolysis. nih.gov The this compound core itself contains two carbonyl groups, and its behavior under various oxidative conditions would be of interest for understanding its stability and potential for further transformations.

Table 2: Examples of Hydrolysis and Oxidation Reactions in the Synthesis of Related Heterocycles

Reaction TypeSubstrateReagent/ConditionsProductReference
Ester Hydrolysis3-Carboxyethyl-pyrido[2,3-d]pyridazine-2,8-dioneNaOH, MeOH3-Carboxy-pyrido[2,3-d]pyridazine-2,8-dione nih.gov
Chloro HydrolysisEthyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamateFormic acidEthyl (6-amino-4-hydroxy-5-nitropyridin-2-yl)carbamate nih.gov
OxidationTetrahydropyridopyridazinoneBr₂, Acetic AcidPyridazinone mdpi.com
Air OxidationThioacetate-substituted pyridineAir, during hydrolysisDisulfide nih.gov

Reactivity of Substituents on the this compound Ring System

The reactivity of substituents on the this compound ring system is crucial for late-stage functionalization and the synthesis of diverse compound libraries.

The reactivity of halogen substituents is of particular importance. For instance, in the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines, the 2,4-dichloro derivative serves as a key intermediate. mdpi.com Nucleophilic aromatic substitution on this scaffold is selective for the 4-position, allowing for the sequential introduction of different substituents. mdpi.com This selectivity provides a powerful tool for building molecular complexity.

The reactivity of a nitro group has also been exploited. Catalytic hydrogenation is a common method for the reduction of a nitro group to an amino group, which can then be further functionalized. For example, the reduction of a nitro group on a 4-hydroxypyridine precursor was a key step in the synthesis of pyrido[4,3-b] nih.govnih.govoxazines. nih.gov

Furthermore, the reactivity of a methyl group can be utilized for condensation reactions. The condensation of a 4-methyl pyridazine-6-one with dimethylformamide-dimethylacetal (DMFDMA) generates an enamine intermediate that can be cyclized to form a fused pyridine ring, as seen in the synthesis of pyrido[3,4-c]pyridazine-3,8-dione. mdpi.comresearchgate.net

The reactivity of substituents is often influenced by the electronic nature of the heterocyclic core. The electron-withdrawing character of the pyridazinedione moiety can activate adjacent positions for nucleophilic attack and influence the acidity of protons on substituents.

Table 3: Examples of Substituent Reactivity on Related Heterocyclic Systems

SubstituentReaction TypeReagent/ConditionsProductReference
ChloroNucleophilic Aromatic SubstitutionNucleophileSubstituted product mdpi.com
NitroReductionCatalytic HydrogenationAmino nih.gov
MethylCondensationDMFDMAEnamine intermediate mdpi.comresearchgate.net

Structural Characterization and Spectroscopic Analysis of Pyrido 3,4 D Pyridazine 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related pyridazine (B1198779) derivative, signals for two NH protons appeared as exchangeable signals. For instance, in a pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione derivative, two exchangeable signals at 11.23 and 11.27 ppm were attributed to the NH and OH protons respectively. nih.gov The aromatic protons of the pyridazine ring typically appear in the downfield region of the spectrum. For the parent pyridazine, proton signals are observed around 7.5 ppm and 9.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in Pyrido[3,4-d]pyridazine-1,4-dione are influenced by their local electronic environment. Carbons in the pyridone and pyridazine rings will have distinct chemical shifts. Studies on similar heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, have utilized ¹³C NMR to differentiate between regioisomers. researchgate.net

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. These techniques help in the unambiguous assignment of all proton and carbon signals in the molecule. For instance, in the characterization of 3,5-dihydro-4H-pyrido[2,3-b] nih.govnih.govdiazepin-4-ones, various 2D NMR techniques were crucial for assigning chemical shifts. acs.org

Table 1: Representative ¹H NMR Spectral Data for Related Pyridazine Structures

Compound/Fragment Solvent Chemical Shift (δ, ppm) Multiplicity Assignment Reference
Pyridazine CDCl₃ 9.213 H-3, H-6 chemicalbook.com
Pyridazine CDCl₃ 7.509 H-4, H-5 chemicalbook.com
6-hydroxy-8-methyl-5-(thiophen-2-yl)-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione 11.23, 11.27 NH, OH nih.gov

Vibrational Spectroscopy (e.g., Infrared and Fourier-Transform Infrared (FTIR) Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety will give rise to strong absorption bands, typically in the range of 1650-1750 cm⁻¹. For example, the IR spectrum of a related pyrano[2,3-d]pyrimidine-2,4-dione derivative showed two carbonyl bands at 1752.22 and 1694.82 cm⁻¹. nih.gov The spectrum would also feature bands corresponding to C=C and C-N stretching vibrations within the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds

Functional Group Expected Wavenumber (cm⁻¹) Reference Compound Observed Wavenumber (cm⁻¹) Reference
N-H Stretch 3200-3400 Phenyl-pyridazine derivative ~3095 liberty.edu
C=O Stretch 1650-1750 Pyrano[2,3-d]pyrimidine-2,4-dione derivative 1752.22, 1694.82 nih.gov
C=C/C=N Stretch 1400-1600 Tolyl-pyridazine derivative ~1593 liberty.edu

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For instance, in the study of 5,6-dihydro- nih.govchemicalbook.comguidechem.comoxadiazolo[3,4-d]pyridazine-4,7-dione, HRMS was used to confirm its structure. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula. The synthesis of various pyridazine derivatives has been confirmed using elemental analysis, where the found percentages of C, H, and N closely match the calculated values. nih.gov

Theoretical and Computational Studies of Pyrido 3,4 D Pyridazine 1,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of pyrido[3,4-d]pyridazine (B3350088) derivatives. researchgate.netresearchgate.netrjb.ro By employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G**), researchers can accurately predict geometric parameters and spectroscopic properties that show good correlation with experimental data. researchgate.netresearchgate.netnih.gov

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netrjb.ro A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. rjb.ro This information is vital for understanding intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into hyperconjugative interactions and charge delocalization within the molecule, contributing to its stability. researchgate.net

These quantum chemical calculations are instrumental in rational drug design, helping to predict the reactivity and potential biological activity of new derivatives before their synthesis. rjb.ro

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of pyrido[3,4-d]pyridazine derivatives and their complexes with biological targets. nih.govmdpi.com These simulations, often performed over nanosecond timescales, provide a detailed picture of conformational changes and intermolecular interactions. nih.govresearchgate.net

Key insights from MD simulations include:

Conformational Stability: By analyzing the root mean square deviation (RMSD) and radius of gyration (Rg) over the simulation time, researchers can assess the stability of the molecule's conformation. nih.gov A stable RMSD indicates that the system has reached equilibrium. nih.gov

Intermolecular Hydrogen Bonds: MD simulations can identify the formation and stability of hydrogen bonds between the ligand and its target protein, which are crucial for binding affinity. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand to its receptor, providing a quantitative measure of their interaction strength. nih.govresearchgate.net Van der Waals interactions and nonpolar solvation energies are often significant contributors to the binding free energy. nih.gov

MD simulations are essential for validating docking results and understanding the dynamic nature of ligand-receptor interactions, which is critical for designing effective inhibitors. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates. nih.govresearchgate.net

For pyrido[3,4-d]pyridazine derivatives, docking studies have been instrumental in identifying key interactions with various protein targets. For instance, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase revealed crucial hydrogen bond interactions with residues such as G605 and K529, as well as hydrophobic interactions with several other residues. nih.gov

The reliability of docking methods is often validated by redocking a known ligand into the crystal structure of the protein and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 1 Å is generally considered a reliable result. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the three-dimensional properties of the molecules. mdpi.comnih.gov

These models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov The predictive power of QSAR models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

QSAR studies, in combination with molecular docking, provide valuable guidance for the rational design of new, more potent inhibitors by identifying the key structural features required for high activity. mdpi.comnih.gov

Analysis of Tautomeric Forms and Their Relative Stabilities

Tautomerism is a significant phenomenon in pyridazine (B1198779) chemistry, where molecules can exist in different isomeric forms that readily interconvert. researchgate.net For pyrido[3,4-d]pyridazine-1,4-dione, the keto-enol tautomerism is of particular importance. researchgate.netnih.gov

Computational studies, often using DFT methods, are crucial for determining the relative stabilities of different tautomeric forms. nih.gov These calculations can predict which tautomer is energetically favored in different environments (e.g., in vacuum or in a solvent). nih.gov For instance, in some pyridazine derivatives, the oxo (keto) form is found to be more stable than the hydroxyl (enol) form. researchgate.net

The tautomeric state of a molecule can significantly influence its chemical reactivity, biological activity, and interactions with target proteins. Therefore, understanding the tautomeric preferences of this compound is essential for accurate molecular modeling and drug design. mdpi.comrsc.org

Preclinical Biological Activities and Structure Activity Relationship Sar Studies of Pyrido 3,4 D Pyridazine 1,4 Dione Derivatives

Antimycobacterial Activity and Potential as Anti-Tuberculosis Agents

Derivatives of the pyrido[3,4-d]pyridazine-1,4-dione scaffold have shown encouraging results in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings are particularly significant given the rise of multidrug-resistant strains of the bacterium.

In vitro Efficacy Against Mycobacterium Species

Several studies have demonstrated the in vitro antimycobacterial activity of pyrido[3,4-d]pyridazine (B3350088) derivatives. For instance, a series of newly synthesized derivatives were evaluated for their activity against Mycobacterium tuberculosis. Among the tested compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one exhibited the most significant antimycobacterial activity. nih.gov Another study focused on pyridazine (B1198779) derivatives and found that 4-(pyridin-4-yl) thieno[2,3-d]pyridazine (B3120762) displayed notable antimycobacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. latamjpharm.org

Further research into related heterocyclic structures has also shown promise. For example, a series of N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidines demonstrated significant anti-mycobacterial activity, with MICs as low as 2 μg/ml. nih.gov Additionally, certain pyridine (B92270) analogues have shown encouraging activity against the H37Rv strain of M. tuberculosis and various drug-resistant isolates. nih.gov The table below summarizes the in vitro antimycobacterial activity of selected pyridazine derivatives.

Compound NameTarget OrganismActivity (MIC)
1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-oneMycobacterium tuberculosisHighest activity in series nih.gov
1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-oneMycobacterium tuberculosisHighest activity in series nih.gov
4-(pyridin-4-yl) thieno[2,3-d]pyridazineMycobacterium tuberculosis12.5 μg/mL latamjpharm.org
N,S-bis-alkylated thiopyrazolo[3,4-d]pyrimidinesMycobacterium tuberculosisDown to 2 μg/ml nih.gov

Structural Homology to Known Antitubercular Scaffolds (e.g., INH, PZA)

The pyridazine nucleus, a key component of the this compound scaffold, shares structural similarities with established antitubercular drugs like isoniazid (B1672263) (INH) and pyrazinamide (B1679903) (PZA). latamjpharm.org Both INH and PZA are pyridine derivatives, and their mechanism of action is a cornerstone of current tuberculosis treatment regimens. This structural resemblance suggests that this compound derivatives might engage with similar biological pathways or targets within Mycobacterium tuberculosis. The development of INH-resistant strains has prompted the redesign of this drug to create effective analogues, highlighting the importance of exploring novel pyridine-based scaffolds. nih.gov

Enzymatic Targets in Mycobacterial Pathways (e.g., Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition)

A key target for novel antitubercular agents is the flavin-dependent thymidylate synthase (FDTS), an enzyme encoded by the thyX gene. nih.gov This enzyme is crucial for the de novo synthesis of dTMP, a necessary precursor for DNA synthesis. nih.gov Importantly, FDTS is found in many pathogenic prokaryotes, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive and selective therapeutic target. nih.govnih.gov

The unique structure and mechanism of FDTS distinguish it from the classical thymidylate synthase (ThyA) found in humans. nih.govnih.gov Researchers have explored the potential of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues as inhibitors of M. tuberculosis ThyX. Through screening and subsequent optimization, compounds with significant inhibitory effects have been identified. nih.gov For example, two pyridopurine analogs demonstrated 23.1% and 33.2% inhibition of ThyX at a concentration of 200 µM. nih.gov Further structure-activity relationship studies led to the discovery of a compound with 84.3% inhibition at the same concentration, with no significant cytotoxicity. nih.gov

Anticancer Potential and In Vitro Cytotoxicity

In addition to their antimycobacterial properties, this compound derivatives have demonstrated significant potential as anticancer agents. In vitro studies have revealed their cytotoxic effects against a variety of cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Evaluation against Various Cancer Cell Lines (e.g., Lung, Colon, Breast, Melanoma)

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives were designed and synthesized, with representative analogues evaluated against the US National Cancer Institute's 60 human cancer cell line (NCI 60) panel. nih.gov Several of these compounds exhibited highly selective activities against breast cancer (MCF-7 and MDA-MB-468) and renal cancer (UO-31) cell lines. nih.gov For instance, one compound with a 3-fluoro substitution showed the best growth inhibition of 60.77% and 71.42% against MCF-7 and MDA-MB-468 cell lines, respectively. nih.gov

Similarly, a series of pyrido[2,3-d]pyrimidines were evaluated for their in vitro anticancer activity against five cancer cell lines: hepatic (HepG-2), prostate (PC-3), colon (HCT-116), breast (MCF-7), and lung (A-549). nih.gov One particular compound exhibited strong anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines, with IC50 values of 0.3, 6.6, and 7 µM, respectively, which were more potent than the standard drug doxorubicin. nih.gov The table below showcases the cytotoxic activity of selected pyrido[3,4-d]pyrimidine derivatives.

CompoundCell LineActivity (IC50/GI50)
4-(3-fluorophenyl)-8-methoxy-pyrido[3,4-d]pyrimidin-2-amineMCF-7 (Breast)60.77% growth inhibition nih.gov
4-(3-fluorophenyl)-8-methoxy-pyrido[3,4-d]pyrimidin-2-amineMDA-MB-468 (Breast)71.42% growth inhibition nih.gov
7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-oneHepG-2 (Hepatic)0.3 µM nih.gov
7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-onePC-3 (Prostate)6.6 µM nih.gov
7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-oneHCT-116 (Colon)7 µM nih.gov

Inhibition of Kinase Enzymes (e.g., EGFR, CDK2)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A class of compounds containing a pyrido[3,4-d]pyrimidine scaffold with an acrylamide (B121943) moiety were designed as irreversible EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov One of the most promising compounds inhibited the growth of HCC827 and H1975 lung cancer cells with IC50 values of 0.025 μM and 0.49 μM, respectively. nih.gov This compound also displayed potent inhibitory activity against EGFR with the L858R mutation (IC50 = 1.7 nM) and the double mutant L858R/T790M (IC50 = 23.3 nM), which is associated with acquired resistance to EGFR inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Cyclin-dependent kinases are key players in cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives, which share a similar bicyclic core with pyrido[3,4-d]pyridazines, have been extensively studied as CDK2 inhibitors. nih.gov In one study, a series of novel pyrazolopyrimidine derivatives were synthesized and evaluated for their ability to inhibit CDK2. The most potent compound showed a significant inhibitory activity with an IC50 of 0.061 ± 0.003 µM. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives identified compounds that showed good inhibition of both CDK2 and CDK9. mdpi.com

Mechanistic Insights into Antineoplastic Effects (e.g., Apoptosis Induction)

Pyrido[3,4-d]pyridazine derivatives have demonstrated notable antineoplastic effects, with apoptosis induction being a key mechanism. For instance, certain pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 and Bax expression. nih.gov One particular derivative, referred to as PPD-1, exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), HCT-116 (colorectal), and HEPG2 (liver), with a favorable therapeutic ratio when compared to cisplatin. nih.gov Flow cytometry analysis revealed that PPD-1 treatment leads to Sub G1 and G2/M cell cycle arrest and promotes apoptosis. nih.gov The percentage of apoptotic cells in A549 cells treated with PPD-1 was significantly higher (10.06%) compared to untreated cells (0.57%). nih.gov This pro-apoptotic effect is further supported by the downregulation of the anti-apoptotic gene bcl-2 to 0.22 folds, suggesting that PPD-1 induces apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov

Similarly, studies on pyrido[3,4-d]pyrimidine derivatives have shown their potential to induce apoptosis in cancer cells. nih.gov One such compound, compound 30 , was found to have potent anti-tumor activity against MGC803 cells with an IC50 of 0.59 μM. nih.gov Mechanistic investigations revealed that this compound inhibits cell migration and induces apoptosis by up-regulating the expression of Bid and PARP, while down-regulating the expression of Cyclin D1. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govrsc.org Certain derivatives have shown potent inhibitory activities against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. nih.gov The design of these molecules often incorporates a heteroaromatic ring system, like 1H-pyrazolo[3,4-d]pyrimidine, to occupy the adenine (B156593) binding region of the ATP-binding site of the kinase. rsc.org

The table below summarizes the apoptotic effects of selected pyrido[3,4-d]pyridazine and related derivatives.

Compound/DerivativeCancer Cell LineKey Mechanistic FindingsReference
PPD-1 (Pyrazolo[3,4-d]pyridazine derivative)A549 (Lung)Induces Sub G1 and G2/M cell cycle arrest; disrupts Bcl-2/Bax balance; downregulates bcl-2 gene expression. nih.gov
Compound 30 (Pyrido[3,4-d]pyrimidine derivative)MGC803 (Gastric)Inhibits migration; induces apoptosis; upregulates Bid and PARP; downregulates Cyclin D1. nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivatives HCT-116, HepG-2, MCF-7Inhibit EGFRWT and EGFRT790M; induce apoptosis; arrest cell cycle at G2/M phase. nih.gov
Cyano pyrazole (B372694) derivative linked to pyrazolo[3,4-d]pyrimidine Leukemia, Non-small cell lung, Colon, Prostate, Melanoma, Ovarian, Renal, BreastBroad-spectrum cell growth inhibition with GI50 values from 1.18 to 8.44 μM. rsc.org

Enzymatic Inhibition (e.g., α-Glucosidase, α-Amylase, Carbonic Anhydrase)

Derivatives of the pyrido[3,4-d]pyridazine scaffold have been investigated for their inhibitory effects on various enzymes, including α-glucosidase, α-amylase, and carbonic anhydrase, which are implicated in conditions like type 2 diabetes and various cancers.

α-Glucosidase and α-Amylase Inhibition:

A novel series of pyrido[3,4-d]pyridazin-1(2H)-one derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. atmiyauni.ac.in Among the synthesized compounds, derivative 8i demonstrated higher α-glucosidase inhibitory activity than the standard drug acarbose. atmiyauni.ac.in Structure-activity relationship studies indicated that both electron-donating and electron-withdrawing groups on the pyrido[3,4-d]pyridazin-1(2H)-one core can lead to potent inhibitory activity. atmiyauni.ac.in For instance, derivatives with electron-withdrawing groups like nitro (8f ) and electron-donating groups like trimethyl (8i ) showed significant activity. atmiyauni.ac.in

Other related heterocyclic systems have also shown promise. For example, a series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives exhibited excellent in vitro yeast α-glucosidase inhibition, with IC50 values ranging from 78.0 to 252.4 μM. bohrium.com The most active compound, 3o , was approximately 10-fold more potent than acarbose. bohrium.com Kinetic studies revealed a competitive mode of inhibition for this compound. bohrium.com Similarly, novel pyridazine N-aryl acetamides have been identified as potent α-glucosidase inhibitors, with compound 7a showing an IC50 value of 70.1 µM. nih.gov

Carbonic Anhydrase Inhibition:

Derivatives of pyridazine and related pyrazole structures have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were investigated for their inhibition of hCA I, II, IX, and XII. nih.gov Several of these compounds exhibited higher activity against hCA I than the reference drug acetazolamide, with compound 10d being the most potent with a Ki of 6.2 nM. nih.gov Against the tumor-associated isoform hCA IX, three compounds (4c , 5b , and 15 ) showed better activity than acetazolamide. nih.gov

Furthermore, a study on pyrazole[3,4-d]pyridazine derivatives revealed them to be very good inhibitors of hCA I and II, with Ki values in the nanomolar range. nih.gov These findings highlight the potential of these scaffolds in developing isoform-selective carbonic anhydrase inhibitors.

The table below presents the enzymatic inhibitory activities of various pyridazine-related derivatives.

Compound/DerivativeTarget EnzymeInhibitory Activity (IC50/Ki)Reference
8i (Pyrido[3,4-d]pyridazin-1(2H)-one)α-GlucosidaseMore potent than acarbose atmiyauni.ac.in
3o (6-amino-pyrido[2,3-d]pyrimidine-2,4-dione)α-GlucosidaseIC50 = 78.0 ± 2.0 μM bohrium.com
7a (Pyridazine N-aryl acetamide)α-GlucosidaseIC50 = 70.1 µM nih.gov
10d (Benzenesulfonamide with pyridazinecarboxamide)hCA IKi = 6.2 nM nih.gov
4c, 5b, 15 (Benzenesulfonamides with pyridazinecarboxamide)hCA IXMore potent than acetazolamide nih.gov
Pyrazole[3,4-d]pyridazine derivatives (2a-n) hCA IKi = 9.03 ± 3.81 - 55.42 ± 14.77 nM nih.gov
Pyrazole[3,4-d]pyridazine derivatives (2a-n) hCA IIKi = 18.04 ± 4.55 - 66.24 ± 19.21 nM nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of the pyridazine core have demonstrated a broad spectrum of antibacterial activity. nih.gov In one study, novel pyridazinone derivatives were screened against a panel of bacteria including Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov

Structure-activity relationship (SAR) analysis revealed that substitutions on the pyridazinone ring significantly influence antibacterial efficacy. nih.gov For instance, replacing an electron-withdrawing fluorine group with an electron-donating methyl group (compound 3 ) led to a marked increase in activity against the Gram-positive bacterium S. aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4.52 μM. nih.gov Compound 7 was effective against all tested bacteria, showing an MIC of 7.8 μM against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii. nih.gov Compound 13 was particularly potent against Gram-negative bacteria, with MICs of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa. nih.gov The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring generally decreased antibacterial activity, while subsequent hydrolysis of the ester to a carboxylic acid enhanced activity against Gram-negative bacteria. nih.gov

Another study on pyrido[2,3-b]pyrazine (B189457) derivatives showed that the 1,4-dioxide derivatives possessed strong antibacterial activities, whereas the 1-oxide derivatives were inactive. nih.gov This highlights the importance of the N-oxide functional group for antibacterial action in this particular scaffold.

The table below summarizes the antibacterial activity of selected pyridazinone derivatives.

CompoundBacterial StrainMIC (μM)Reference
3 S. aureus (MRSA)4.52 nih.gov
7 E. coli7.8 nih.gov
7 S. aureus (MRSA)7.8 nih.gov
7 S. typhimurium7.8 nih.gov
7 A. baumannii7.8 nih.gov
13 A. baumannii3.74 nih.gov
13 P. aeruginosa7.48 nih.gov

Antifungal Efficacy

Certain derivatives of pyridazine and related heterocyclic systems have also exhibited promising antifungal properties. For example, a study on pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives demonstrated their in vitro effectiveness against various microorganisms. nih.gov Specifically, compounds 3a and 3c from this series displayed antifungal activity against hyphomycetes that was comparable to the standard antifungal agent miconazole. nih.gov

In another study, new pyrido[1,2-b] nih.govnih.govnih.govtriazine derivatives were synthesized and screened for their fungicidal activity. researchgate.net The results indicated that several of the synthesized compounds possessed antifungal properties, with compounds 2d , 3 , 9b , and 10 being the most active. researchgate.net

The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal strains. The 1,3,4-oxadiazole (B1194373) class of compounds, which can be conceptually related to pyridazine structures through bioisosteric replacement, has also been investigated for antifungal activity. frontiersin.org Two such compounds, LMM5 and LMM11 , were found to be effective against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds were non-toxic in cell line evaluations and demonstrated a fungistatic profile. frontiersin.org

Antioxidant Properties and Modulation of Reactive Oxygen and Nitrogen Species (RONS)

Detection and Scavenging of Superoxide (B77818), Peroxynitrite, and Hydrogen Peroxide in Cell-Free and Cellular Systems

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues have been investigated for their antioxidant properties, specifically their ability to inhibit superoxide anion formation. nih.gov The majority of the tested compounds exhibited a strong inhibitory effect on superoxide anion, with inhibition ranging from 84% to 99% at a concentration of 10⁻³ M. nih.gov This activity was comparable to that of alpha-tocopherol (B171835) at the same concentration. nih.gov These findings are significant as reactive oxygen species are implicated in the pathology of inflammatory diseases, suggesting that compounds with both antioxidant and anti-inflammatory activities could be particularly beneficial. nih.gov

Furthermore, newly synthesized pyrrolo[3,4-d]pyridazinone derivatives have been shown to possess antioxidant effects. mdpi.com These compounds have also been studied for their interactions with biomolecules like DNA and plasma proteins, which is crucial for understanding their pharmacokinetic properties. mdpi.com

Inhibition of Lipid Peroxidation

While direct studies on the inhibition of lipid peroxidation by this compound itself are not extensively documented in the available literature, research on structurally related heterocyclic systems suggests potential antioxidant activity. The capacity to inhibit lipid peroxidation is a key indicator of a compound's ability to mitigate oxidative stress, a pathological process implicated in numerous diseases.

Investigations into related structures provide valuable insights. For instance, a series of derivatives based on the pyrimido[1',6':1,2]pyrido[3,4-b]indole core were identified as potent inhibitors of NADPH- and Fe(II)-dependent lipid peroxidation. nih.gov Preliminary structure-activity relationship (SAR) analysis in that study suggested that a saturated pyrimidine (B1678525) portion of the molecule was crucial for this inhibitory effect. nih.gov Similarly, studies on other related isomers, such as pyrido[2,3-d]pyrimidine-4(1H) dione (B5365651) derivatives, have also demonstrated antioxidant capabilities, with certain compounds showing high activity. researchgate.net Another example is pyridoxamine, a form of vitamin B6, which inhibits lipid peroxidation by trapping reactive carbonyl species like 4-oxo-2(E)-nonenal (ONE) that are produced during the peroxidation of lipids. nih.gov

These findings collectively suggest that the broader class of fused pyridine-diazine heterocycles is a promising area for the discovery of new antioxidant agents. However, specific experimental validation is required to determine if the this compound scaffold shares this lipid peroxidation inhibiting activity.

H1 Receptor Antagonism

The role of this compound derivatives as histamine (B1213489) H1 receptor antagonists is not specifically established in the reviewed scientific literature. H1 receptor antagonists are a cornerstone in the treatment of allergic conditions, working by blocking the effects of histamine on the H1 receptor. nih.gov The development of new antihistamines often involves exploring novel heterocyclic scaffolds.

While direct evidence for the target compound is lacking, research into other nitrogen-containing heterocyclic systems demonstrates the feasibility of this general structure for H1 antagonism. For example, the design of novel antihistamines has involved the bioisosteric replacement of a phenyl nucleus with a 2-pyridyl ring in structures like N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. nih.gov This strategy highlights how modifications to pyridine-containing scaffolds can yield potent antihistaminic properties. nih.gov The fundamental mechanism of H1 receptor antagonism involves the insertion of key structural features, often an aromatic ring, into a deep hydrophobic pocket of the receptor, which stabilizes its inactive state. nih.gov

Although compounds with a pyrido[3,4-d]pyrimidine core (a close isostere) have been investigated as antagonists for other receptors like CXCR2, specific data on H1 receptor binding for the this compound scaffold is needed to ascertain its potential in this therapeutic area. mdpi.com

Structure-Activity Relationships (SAR)

The biological efficacy of drugs is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying how different substituents and their positions on a molecular scaffold influence activity. For this compound and its relatives, SAR studies have begun to map out the chemical features that govern their biological effects.

Influence of Substituent Position and Electronic Nature on Biological Efficacy

The placement and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the pyridopyridazine (B8481360) ring system are critical determinants of biological activity. Although comprehensive SAR for the this compound scaffold is still emerging, studies on isomeric and related structures provide a clear framework for understanding these influences.

For example, in a series of pyrido[3,4-d]pyrimidine-based CXCR2 antagonists, substitutions on the pyridine ring had a profound impact on potency. The introduction of a chlorine atom at the 5-position resulted in a hundred-fold decrease in potency compared to the unsubstituted parent compound. mdpi.com Conversely, placing a 6-furanyl group at the adjacent position resulted in a compound with comparable activity to the original hit, while adding a methyl group to that furan (B31954) ring led to a complete loss of activity. mdpi.com This demonstrates the high sensitivity of the target receptor to subtle steric and electronic changes at specific positions.

In another study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, N-phenyl substitution was found to significantly enhance anti-inflammatory activity compared to the unsubstituted analogs. nih.govrsc.org Research on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as KDM inhibitors has also shown that modifications at the C8-position are pivotal for achieving high potency and cell permeability. nih.gov

The table below summarizes SAR findings from related pyridopyridazine and pyridopyrimidine scaffolds, illustrating the impact of substituent modifications.

ScaffoldTargetPosition of SubstitutionSubstituentEffect on ActivityReference
Pyrido[3,4-d]pyrimidineCXCR2 Antagonism5-position-Cl100-fold decrease mdpi.com
Pyrido[3,4-d]pyrimidineCXCR2 Antagonism6-position-FuranylActivity maintained mdpi.com
Pyrido[3,4-d]pyrimidineCXCR2 Antagonism6-position-PhenylInactive mdpi.com
Pyrido[2,3-d]pyridazine-2,8-dioneAnti-inflammatoryN-position-PhenylIncreased activity nih.gov
Pyrido[3,4-d]pyrimidin-4(3H)-oneKDM4/5 Inhibition8-position-Pyrazol-3-ylPotent inhibition nih.gov

These examples underscore the principle that both the electronic nature (e.g., the electronegativity of a halogen) and the steric profile of a substituent, dictated by its position, are key to modulating the biological efficacy of this class of compounds. mdpi.comnih.govnih.gov

Bioisosteric Design Principles and Analog Development

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new analogs by replacing a functional group in a parent compound with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it an interesting, though complex, bioisostere. nih.gov

The development of analogs based on the Pyrido[3,4-d]pyridazine scaffold can be guided by bioisosteric design principles. A prominent example of this approach is seen in the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov In one study, the pyridine ring of pyrido[3,4-b]homotropane was replaced with a bioisosteric pyridazine ring. nih.gov This modification resulted in a new class of ligands, although it led to a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype, demonstrating that even subtle electronic changes from bioisosteric replacement can significantly alter biological activity. nih.gov

The concept extends to replacing entire ring systems. For instance, a substituted pyridazin-3-one moiety has been successfully used as a bioisosteric replacement for the phthalazine (B143731) ring in designing alternatives to the vasodilator hydralazine. encyclopedia.pub The table below presents examples of bioisosteric pairs relevant to the design of pyridopyridazine analogs.

Original MoietyBioisosteric ReplacementParent Compound ContextOutcomeReference
PyridinePyridazinePyrido[3,4-b]homotropaneAltered receptor affinity (30-fold lower at nAChR) nih.gov
PhenylPyridazineGeneral drug designModulates lipophilicity and H-bonding potential nih.gov
PhthalazinePyridazin-3-oneHydralazine analogsCreated new vasodilator candidates encyclopedia.pub
Phenyl2-PyridylAstemizole analogsPotent antihistaminic activity nih.gov

Advanced Applications and Material Science Perspectives of Pyrido 3,4 D Pyridazine 1,4 Dione

Luminescence and Photophysical Characteristics

The photophysical properties of pyrido[3,4-d]pyridazine-1,4-dione analogues are of significant interest due to their structural similarity to luminol (B1675438), a well-known chemiluminescent substance. Research into derivatives, such as pyrazolopyridopyridazine diones, provides insight into the luminescence characteristics of this heterocyclic system.

The electronic absorption and emission spectra of pyrazolopyridopyridazine diones, which share a core structure with this compound, have been studied to understand their photophysical behavior. In a manner similar to luminol, these compounds typically exhibit two primary absorption maxima. researchgate.net The higher energy absorption band, observed in the range of 253 nm to 286 nm, is generally attributed to the π-π* transition of the aromatic core. researchgate.net A lower energy band, appearing between 329 nm and 366 nm, is ascribed to an intramolecular charge transfer (ICT) transition. researchgate.net

The rigidity of the molecular structure in some of these derivatives can lead to a blue-shifted absorption of approximately 15 nm when compared to luminol in a dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.net The fluorescence spectra of these compounds, much like their absorption, are influenced by the solvent environment, with both the intensity and the position of the maximum emission wavelength showing slight variations depending on the solvent used. researchgate.net

UV-Vis Absorption and Emission Data for a Representative Pyrazolopyridopyridazine Dione (B5365651) Derivative (6a) in Various Solvents. researchgate.net
SolventAbsorption λmax (nm)Emission λmax (nm)
DMSO286, 350453
THF284, 340422
Acetone282, 336415
CH2Cl2284, 343420
Toluene286, 344400

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the emission process. For a series of pyrazolopyridopyridazine diones, the quantum yields were determined in a dichloromethane (B109758) (CH2Cl2) solution using quinine (B1679958) sulfate (B86663) as a standard. The obtained values varied depending on the specific substituents on the aromatic core. For instance, the parent compound in one study (6a) exhibited a quantum yield of 0.056, while a derivative with a m-chloro group (6c) showed a slightly higher value of 0.067. researchgate.net A significant enhancement in the quantum yield, reaching 0.140, was observed for a derivative (6j) with a more planar structural skeleton, a value approaching that of luminol (0.175) under similar conditions. researchgate.net

Solvatofluorism, the change in fluorescence properties as a function of solvent polarity, has also been observed in these systems. Both the fluorescence intensity and the position of the emission maximum can be influenced by the solvent environment, indicating a change in the electronic distribution of the molecule in its excited state upon interaction with solvent molecules. researchgate.net

Fluorescence Quantum Yields (Φf) of Selected Pyrazolopyridopyridazine Diones in CH2Cl2. researchgate.net
CompoundQuantum Yield (Φf)
Luminol (1)0.175
Derivative 6a0.056
Derivative 6c0.067
Derivative 6j0.140

The photoluminescence properties of the this compound scaffold are highly sensitive to structural modifications. The introduction of different substituent groups can significantly tune the emission characteristics. For example, the presence of a strong electron-donating group like methoxy (B1213986) (p-OMe) or a strong electron-withdrawing group like nitro (p-NO2) has been shown to result in negative photoluminescence properties in some derivatives. researchgate.net

Conversely, modifications to the core structure, such as replacing a phenyl group with a hydrogen atom at a specific position on an attached pyrazole (B372694) ring, can lead to a noticeable blue-shift in the photoluminescence spectra. researchgate.net Such a modification has also been found to dramatically increase the fluorescence intensity, in some cases by a factor of 2.3, likely due to a more favorable conjugation conformation. researchgate.net These findings underscore the potential for fine-tuning the optical properties of this heterocyclic system through targeted synthetic modifications.

Utilization as Chemical Probes (e.g., RONS Detection)

While direct studies on this compound as a chemical probe for Reactive Oxygen and Nitrogen Species (RONS) are limited, the inherent fluorescence of the core structure and its derivatives suggests a strong potential for such applications. The development of fluorescent chemosensors is an active area of research, and nitrogen-containing heterocycles are frequently employed as the fluorophore unit. mdpi.com

Derivatives of related heterocyclic systems, such as pyrrolo[3,4-c]pyridine, have been successfully developed as "turn-off" fluorescent chemosensors for the detection of Fe³⁺/Fe²⁺ ions in the micromolar range and have been applied for imaging these ions in living cells. researchgate.net Similarly, pyridine-based fluorescent sensors have been synthesized for the detection of various toxic heavy metal cations. mdpi.comnih.gov The sensing mechanism in these systems often relies on the coordination of the analyte to the nitrogen atoms of the heterocycle, which modulates the photophysical properties of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. Given the presence of multiple nitrogen atoms in the this compound scaffold, it is plausible that derivatives could be designed to selectively interact with specific analytes, including RONS, and signal their presence through a fluorescent response.

Potential in Organic Electronic and Optoelectronic Materials

The this compound core, with its electron-deficient nature arising from the presence of multiple nitrogen atoms, holds potential for applications in organic electronics and optoelectronics. Diazine compounds, including pyridazines and pyrazines, are known for their excellent optical and electrical properties and are widely researched in the field of optoelectronic materials. nih.gov

Derivatives of related pyridopyrazine structures have been investigated as components in electrochromic polymers, which can change color upon the application of an electrical potential. nih.gov Furthermore, pyridazine (B1198779) derivatives have been explored for their use in Organic Light Emitting Diodes (OLEDs). liberty.edu The tunable electronic properties of the this compound scaffold, achievable through synthetic modification, could allow for the development of materials with tailored energy levels for efficient charge transport and emission in organic electronic devices. The donor-acceptor architecture that can be created by functionalizing this electron-accepting core with electron-donating groups is a common strategy for designing materials for organic photovoltaics and other electronic applications.

Role as Building Blocks in Supramolecular Chemistry and Coordination Polymers (e.g., MOFs)

The this compound molecule possesses multiple nitrogen atoms that can act as coordination sites for metal ions, making it a promising candidate as a ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the structure of the organic linker.

Pyridine-based ligands are commonly used in the synthesis of MOFs, where the pyridine (B92270) nitrogen atoms coordinate to the metal centers to form extended network structures. liberty.edu For instance, multidentate ligands containing pyridine and other coordinating groups have been used to assemble 3D porous MOFs with applications in gas adsorption. researchgate.netmdpi.com The geometry and functionality of the this compound ligand could lead to the formation of novel MOF architectures with unique properties. The dione functionality could also participate in hydrogen bonding, further directing the assembly of supramolecular structures. While specific examples of MOFs constructed from this compound are not yet prevalent in the literature, the foundational principles of coordination chemistry suggest its viability as a versatile building block in this field.

Future Directions and Research Gaps in Pyrido 3,4 D Pyridazine 1,4 Dione Research

Development of Stereoselective and Sustainable Synthetic Methodologies

A significant gap in the current literature is the lack of advanced synthetic protocols for pyrido[3,4-d]pyridazine-1,4-dione. Many existing methods for related pyridopyridazines are scattered, sometimes resulting in low yields, which limits broader application and discovery. mdpi.comresearchgate.net Future research must prioritize the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: There is a growing need to adopt greener synthetic routes for N-heterocycles. nih.gov This includes the use of eco-friendly solvents like water and bio-based solvents, microwave-assisted reactions, and heterogeneous catalysis to reduce chemical waste and energy consumption. acs.orgmdpi.com

Stereoselective Synthesis: Many biological targets are chiral, and the stereochemistry of a ligand can be critical for its activity and selectivity. The development of stereoselective synthetic methods, such as intramolecular hetero Diels-Alder reactions which have been used for related pyrido[2,3-d]pyrimidines, is crucial for producing enantiomerically pure this compound derivatives. acs.orgresearchgate.net This will enable a more precise evaluation of structure-activity relationships (SAR).

In-depth Mechanistic Investigations of Promising Biological Activities

While several biological activities have been reported for the broader class of pyridopyridazines, detailed mechanistic studies are often lacking. scirp.org Understanding how these molecules interact with their biological targets at a molecular level is essential for optimizing their efficacy and selectivity.

For instance, derivatives of the related pyrido[3,4-d]pyrimidine (B3350098) scaffold have been identified as potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy. Molecular dynamics simulations of these compounds have revealed key hydrogen bonding interactions with residues like G605 and K529, providing a blueprint for further rational design. Similarly, a pyrido[2,3-d]pyridazine-2,8-dione derivative was found to be a dual inhibitor of COX-1/COX-2, with molecular docking studies elucidating the structural basis for this activity. alfa-chemistry.comchemscene.com A significant future direction is to apply these detailed investigatory techniques to promising this compound compounds to clarify their mechanisms of action against identified targets, such as those involved in mycobacterial infections or kinase signaling pathways. unm.eduwikipedia.org

Rational Design of Highly Potent and Selective Ligands through Advanced Computational Tools

The future of drug discovery for this scaffold lies in moving beyond traditional screening and toward the rational design of ligands using sophisticated computational methods. Structure-activity relationship (SAR) studies are fundamental to this process, as demonstrated in the exploration of pyrido[3,4-d]pyrimidines as CXCR2 antagonists. nih.gov

Advanced computational tools can accelerate the drug discovery pipeline by:

Predicting Binding Modes: Molecular docking and dynamics simulations can predict how different derivatives will bind to a target protein, guiding the synthesis of more potent compounds.

Designing Novel Scaffolds: Computational approaches can be used to design entirely new derivatives with improved potency and selectivity, as shown in the development of EGFR and FLT3 inhibitors from other heterocyclic scaffolds. mdpi.commdpi.com

Optimizing Pharmacokinetic Properties: In silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with better drug-like characteristics early in the design phase.

By integrating these computational strategies, researchers can more efficiently navigate the chemical space to develop this compound derivatives with superior therapeutic profiles.

Exploration of Novel Therapeutic Targets and Disease Areas

The structural versatility of the pyridopyridazine (B8481360) framework suggests its potential utility across a wide spectrum of diseases, many of which remain unexplored for the this compound core specifically.

Table 1: Documented and Potential Therapeutic Areas for Pyrido[3,4-d]pyridazine (B3350088) Analogs and Related Scaffolds
Therapeutic AreaSpecific Target/ApplicationRelated ScaffoldReference
OncologyKinase Inhibition (Mps1, HER family, Wee1)Pyrido[3,4-d]pyrimidine, Pyrido[4,3-d]pyrimidinone mdpi.com
Inflammatory DiseasesCXCR2 Antagonism, p38 Kinase InhibitionPyrido[3,4-d]pyrimidine, Pyrido[2,3-d]pyridazine scirp.orgnih.gov
Infectious DiseasesAntimycobacterial Activity (Tuberculosis)Pyrido[3,4-d]pyridazine scirp.orgunm.edueurekaselect.com
Neurodegenerative DiseasesTREM2 Agonism (Parkinson's Disease)Pyrido[3,4-d]pyrimidin-4-one spiedigitallibrary.org
Cardiovascular/RenalDiuretic PropertiesPyrido[3,4-d]pyridazine airo.co.in
AgricultureNematicidal Activity1,4-Dichloropyrido[3,4-d]pyridazine wikipedia.org

Future research should systematically screen this compound libraries against new target classes. Given the activities of related heterocycles, promising areas include neuroinflammation, metabolic disorders, and parasitic diseases.

Integration of this compound into Multi-Drug Resistant Strategies

The rise of multi-drug resistance (MDR) in both infectious diseases and oncology is a critical global health threat. Heterocyclic compounds are being actively investigated as a means to counteract these resistance mechanisms. For example, pyrazino[2,1-b]quinazoline-3,6-diones, which are structurally related, have been shown to inhibit bacterial efflux pumps and biofilm formation, two common resistance mechanisms. nih.gov

A significant research opportunity exists to evaluate this compound derivatives for similar activities. Furthermore, in oncology, some signaling pathways like the one involving the CXCR2 receptor contribute to drug resistance. nih.gov Developing antagonists for such targets from the this compound class could lead to effective adjuvants in combination therapies, resensitizing resistant cells to conventional treatments.

Expansion into Advanced Materials and Diagnostic Applications

Beyond pharmaceuticals, the unique physicochemical properties of the pyridazine (B1198779) ring—such as its high dipole moment and electron-deficient nature—make it an attractive candidate for applications in materials science and diagnostics. alfa-chemistry.comnih.gov

Potential Applications:

Diagnostic Imaging: Pyridazine and pyrimidine (B1678525) derivatives have been successfully developed as fluorescent probes and PET imaging agents for detecting β-amyloid plaques and tau fibrils in Alzheimer's disease models. nih.govacs.orgnih.gov This precedent strongly supports the investigation of this compound derivatives as novel fluorescent sensors or radioligands for diagnostic purposes.

Organic Electronics: The electron-deficient character of pyrimidine and related nitrogen heterocycles makes them ideal building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs). researchgate.netalfa-chemistry.comspiedigitallibrary.org They can function as host materials, electron transporters, or emitters. researchgate.netspiedigitallibrary.org The this compound scaffold could be explored for the synthesis of new materials for OLEDs and other organic electronic devices.

This expansion into non-pharmaceutical areas represents a major research gap and a significant opportunity to broaden the utility of this versatile heterocyclic system.

Q & A

Q. What are the established synthetic methodologies for Pyrido[3,4-d]pyridazine-1,4-dione derivatives?

A metal-free four-step synthesis route has been developed, starting from alkyl/aryl methyl ketones, to produce 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones in good yields (60–85%). Key steps include condensation with hydrazine hydrate and cyclization under acidic conditions . Alternative methods involve cycloaddition reactions using pyridazine precursors, validated by IR, NMR, and mass spectrometry for structural confirmation .

Q. How are structural configurations of this compound derivatives determined experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for trans-2-methylcyclohexa[d]pyridazine-1,4-dione . Complementary techniques include:

  • IR spectroscopy : Identifies carbonyl (1664–1612 cm⁻¹) and NH/OH stretches (3426–3250 cm⁻¹) .
  • NMR : Distinguishes diastereomers via coupling constants (e.g., cis/trans cyclohexane derivatives) .
  • Mass spectrometry : Confirms molecular ions (e.g., MH+ at m/z 192.0768) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on photophysical properties?

UV-Vis and fluorescence spectroscopy are used to assess conjugation and electronic transitions. For example, 8-amino-5-chloro-7-phenylthis compound (L-012) exhibits chemiluminescence upon reaction with reactive oxygen species, measured via luminometers or confocal microscopy . Computational methods (DFT) can predict absorption/emission maxima for design optimization .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Substituent engineering : Electron-withdrawing groups (e.g., Cl at position 6) improve kinase inhibition by increasing electrophilicity .
  • Heteroannulation : Fusion with thiazolo or pyrimidine rings (e.g., thiazolo[3,4-c]pyrimidine) enhances antiparasitic activity .
  • PROTAC design : Pyrido-pyrimidine scaffolds serve as warheads in EGFR degraders, where linker length and E3 ligase recruitment motifs dictate degradation efficiency .

Q. How to address contradictions in reported biological data for this compound class?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., PDE5 inhibition vs. antiproliferative activity) may arise from cell line specificity or assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability screening : Use hepatic microsome models to rule out false positives from compound degradation .
  • Crystallographic validation : Co-crystal structures with targets (e.g., PDE5) clarify binding modes and resolve SAR ambiguities .

Q. What methodologies are used to evaluate the role of this compound derivatives in targeted protein degradation?

  • Western blotting : Quantify EGFR degradation in cancer cells post-treatment with PROTACs .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts .
  • Ubiquitination assays : Detect polyubiquitin chains via immunoprecipitation to verify E3 ligase recruitment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.